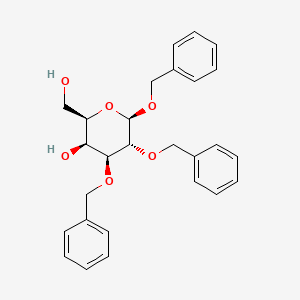

1,2,3-Tri-O-benzyl-b-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Tri-O-benzyl-b-D-galactopyranoside (TOBG) is a synthetic compound that is composed of three benzyl groups and one b-D-galactopyranoside moiety. It has been widely used in scientific research for its unique properties and has been used as an inhibitor for various enzymes, as a substrate for glycosyltransferases, and as a ligand for glycosylation reactions.

科学的研究の応用

Glycosylation Studies

“1,2,3-Tri-O-benzyl-b-D-galactopyranoside” is frequently used in studying glycosylation reactions in biomedical research . Glycosylation is a critical function in biology and medicine, and this compound helps researchers understand the process better .

Anti-viral Drug Development

This compound is instrumental in developing anti-viral drugs . Understanding carbohydrate-protein interactions is crucial in this field, and “1,2,3-Tri-O-benzyl-b-D-galactopyranoside” plays a significant role in these studies .

Anti-cancer Drug Synthesis

“1,2,3-Tri-O-benzyl-b-D-galactopyranoside” is also crucial in the research of synthesis of anti-cancer drugs . It targets glycosyltransferase enzymes, which are often involved in the development and progression of cancer .

Biomedical Research

This compound is often employed in various aspects of biomedical research . Its unique properties make it a versatile tool in the study of biological systems .

Anti-inflammatory Studies

“1,2,3-Tri-O-benzyl-b-D-galactopyranoside” has remarkable anti-inflammatory properties . This makes it valuable in studies and experiments related to inflammation and related diseases .

Chemical Intermediate

“1,2,3-Tri-O-benzyl-b-D-galactopyranoside” serves as a valuable chemical intermediate . It is a benzoylated galactoside that is often used in the synthesis of other complex molecules .

作用機序

Target of Action

1,2,3-Tri-O-benzyl-b-D-galactopyranoside is primarily used in molecular biology for glycosylation studies . It is crucial in the research of synthesis of antiviral and anticancer drugs, where it targets glycosyltransferase enzymes .

Mode of Action

This compound is a protected carbohydrate hemiacetal that can be converted into glycosyl donors or used directly as donors . It can also serve as substrates for nucleophilic addition reactions . The compound’s interaction with its targets involves the introduction of benzyl ethers to protect the anomeric position during the synthesis process .

Biochemical Pathways

The compound is frequently used in studying glycosylation reactions in biomedical research . Glycosylation is a critical biochemical pathway where a carbohydrate is attached to a hydroxyl or other functional group of another molecule. This process plays a significant role in biological functions, including cell-cell interaction, immune response, and the pathogenesis of many diseases.

Result of Action

The compound’s action has remarkable implications in the development of novel drugs aimed at treating cancer and other complex diseases . Its utility lies in its potential antitumor and anti-inflammatory properties .

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c28-16-23-24(29)25(30-17-20-10-4-1-5-11-20)26(31-18-21-12-6-2-7-13-21)27(33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2/t23-,24+,25+,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHLWIIYISYWAF-LXSUACKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tri-O-benzyl-b-D-galactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)